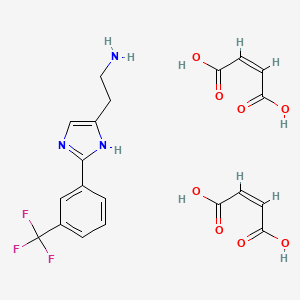

2-((3-Trifluoromethyl)phenyl)histamine D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of tert-butyl N-(3-formylcyclobutyl)carbamate and related carbamates involves various chemical strategies. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture. These compounds act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, showcasing their utility as versatile intermediates in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Molecular Structure Analysis

Molecular structure and vibrational spectra of tert-butyl N-(3-formylcyclobutyl)carbamate and similar compounds have been examined through computational methods, including Hartree-Fock (HF) and density functional theory (DFT) calculations. These studies provide insights into the optimized bond lengths, angles, and fundamental vibrational frequencies, aiding in understanding the compound's molecular geometry and electronic properties (Arslan & Demircan, 2007).

Chemical Reactions and Properties

Tert-butyl N-(3-formylcyclobutyl)carbamate undergoes various chemical reactions, demonstrating its versatility as a building block. The chemical transformations include reactions with organometallics, leading to hydroxylamines and further conversion to different functional groups. These reactions underscore the compound's utility in organic synthesis, providing pathways to synthesize a wide array of organic molecules (Guinchard, Vallée, & Denis, 2005).

Physical Properties Analysis

The physical properties of tert-butyl N-(3-formylcyclobutyl)carbamate, such as solubility, melting point, and boiling point, are crucial for its application in various chemical processes. While specific studies on these properties were not found, they can be inferred based on related compounds and standard organic chemistry principles.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and compatibility with various solvents and reagents, play a significant role in the practical use of tert-butyl N-(3-formylcyclobutyl)carbamate in synthetic pathways. The compound's ability to participate in reactions such as carbamation, hydroxylation, and nitrone formation highlights its chemical versatility and potential in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Mecanismo De Acción

Target of Action

The primary target of 2-((3-Trifluoromethyl)phenyl)histamine D is the H1 histamine receptor . This receptor is a G-protein-coupled receptor involved in the transmission of histamine signals in the body .

Mode of Action

This compound acts as a potent and selective agonist for the H1 histamine receptor . This means it binds to the receptor and activates it, mimicking the action of natural histamine. The compound has shown better potency at the guinea pig H1 histamine receptor than at the human H1 histamine receptor .

Biochemical Pathways

Upon activation of the H1 histamine receptor, a series of intracellular events are triggered. These include the activation of phospholipase Cβ, which hydrolyzes phosphatidylinositol-4,5-bisphosphate into the intracellular second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol . IP3 then acts on its own ligand-gated ion channel in the endoplasmic reticulum to release intracellular free Ca2+ ions .

Result of Action

The activation of the H1 histamine receptor by this compound can lead to various physiological responses. For instance, it has been used to study the induction of goblet cell secretion in rats and the role of the H1 receptor in COX-2 regulation and prostanoid homeostasis in human vascular endothelial cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that it may be more effective in aqueous environments . Additionally, the compound’s storage temperature (2-8°C) may also play a role in maintaining its stability .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(Z)-but-2-enedioic acid;2-[2-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N3.2C4H4O4/c13-12(14,15)9-3-1-2-8(6-9)11-17-7-10(18-11)4-5-16;2*5-3(6)1-2-4(7)8/h1-3,6-7H,4-5,16H2,(H,17,18);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDUVPKRZGATLR-SPIKMXEPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(N2)CCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(N2)CCN.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

162049-83-4 |

Source

|

| Record name | 2-((3-Trifluoromethyl)phenyl)histamine dimaleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1142984.png)

![4-(1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)-3-buten-2-one](/img/structure/B1142999.png)

![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B1143004.png)